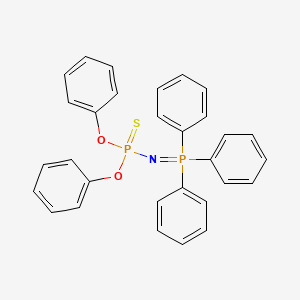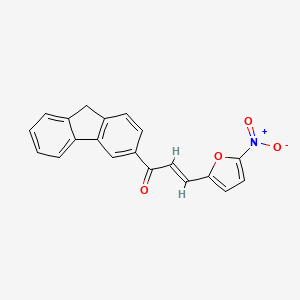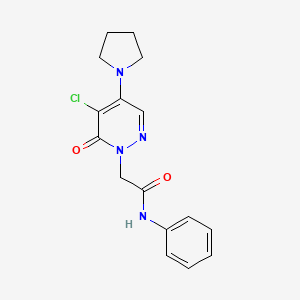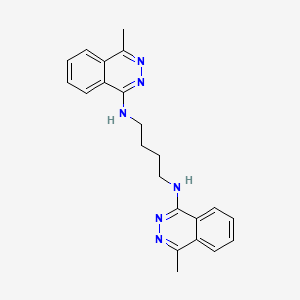
O,O-Diphenyl triphenylphosphoranylideneamidothiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Diphenyl triphenylphosphoranylideneamidothiophosphate is an organophosphorus compound known for its unique structure and properties This compound features a phosphoranylidene group, which is a phosphorus atom double-bonded to a nitrogen atom, and is further bonded to thiophosphate and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diphenyl triphenylphosphoranylideneamidothiophosphate typically involves the reaction of triphenylphosphine with diphenylphosphorochloridate in the presence of a base. The reaction proceeds through the formation of an intermediate phosphonium salt, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
O,O-Diphenyl triphenylphosphoranylideneamidothiophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranylidene group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the diphenyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphoranylidene compounds. These products retain the core structure of the original compound while exhibiting modified chemical properties.
Scientific Research Applications
O,O-Diphenyl triphenylphosphoranylideneamidothiophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoranylidene intermediates.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of O,O-Diphenyl triphenylphosphoranylideneamidothiophosphate involves its interaction with molecular targets through its phosphoranylidene group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. The pathways involved often include the inhibition or activation of specific enzymes, modulation of signaling pathways, and alteration of molecular structures.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphinylhydroxylamine: Similar in structure but contains a hydroxylamine group instead of a thiophosphate group.
Triphenylphosphine oxide: Contains a phosphine oxide group instead of a phosphoranylidene group.
Diphenylphosphorochloridate: A precursor in the synthesis of O,O-Diphenyl triphenylphosphoranylideneamidothiophosphate.
Uniqueness
This compound is unique due to its combination of phosphoranylidene and thiophosphate groups, which imparts distinct reactivity and potential applications. Its ability to form stable complexes with nucleophilic sites makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
diphenoxy-sulfanylidene-[(triphenyl-λ5-phosphanylidene)amino]-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO2P2S/c36-35(32-26-16-6-1-7-17-26,33-27-18-8-2-9-19-27)31-34(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCICDSSOJZPBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=S)(N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO2P2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-morpholin-4-ylpropylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B5300645.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5300647.png)
![1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5300654.png)


![(5R,11aS)-3-(3,4-dimethoxybenzoyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5300671.png)
![N'~3~-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B5300673.png)
![N-(5-BROMO-2-PYRIDINYL)-2-[(5-ETHYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5300675.png)

![(1S,4S)-3,3-dimethyl-2-methylidene-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5300705.png)
![2-[5-{[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5300707.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B5300714.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300729.png)

